2-(5-methyl-2-furyl)benzoic acid chemical structure and physical properties
2-(5-methyl-2-furyl)benzoic acid chemical structure and physical properties
An In-depth Technical Guide to 2-(5-methyl-2-furyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(5-methyl-2-furyl)benzoic acid is a bifunctional organic molecule that incorporates two key chemical motifs: a benzoic acid unit and a 5-methylfuran ring. This unique arrangement of an aromatic carboxylic acid ortho-substituted with a heterocyclic ring makes it a valuable and versatile building block in modern organic synthesis. The inherent reactivity of the furan ring, combined with the synthetic handles of the carboxylic acid and the benzylic methyl group, provides multiple avenues for chemical modification. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, with a focus on its potential applications for researchers in medicinal chemistry and materials science.
Chemical Structure and Physicochemical Properties
The core structure consists of a benzoic acid molecule where the hydrogen at position 2 is replaced by a 5-methylfuran-2-yl group. The direct linkage between the phenyl and furan rings allows for electronic communication between the two systems, influencing the molecule's overall reactivity and conformation.
Caption: Chemical Structure of 2-(5-methyl-2-furyl)benzoic acid.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 159448-55-2 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| SMILES | CC1=CC=C(O1)C2=CC=CC=C2C(=O)O | [1] |
| Topological Polar Surface Area (TPSA) | 50.44 Ų | [1] |
| LogP (octanol-water partition coeff.) | 2.95 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Table 2: Physical and Spectral Properties (Experimental and Predicted)
| Property | Value / Expected Characteristics | Rationale / Comparative Data Source |
| Appearance | White to off-white solid. | Based on typical appearance of aromatic carboxylic acids. |
| Melting Point | Not experimentally determined. Expected range: 120-170 °C. | Analogs like 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid melt at 126-127 °C, while fluorinated methylbenzoic acids melt between 130-162 °C[2][3]. |
| ¹H NMR | Predicted Shifts (δ, ppm): - ~10-13 (s, 1H, -COOH)- ~7.2-8.0 (m, 4H, Ar-H)- ~6.1, ~6.8 (d, 1H each, furan H)- ~2.3 (s, 3H, -CH₃) | The carboxylic proton is typically downfield and broad. Aromatic protons will show complex splitting. Furan protons appear in the aromatic region but are typically more shielded than benzene protons[4][5]. The methyl group singlet will be in the typical benzylic range. |
| ¹³C NMR | Predicted Shifts (δ, ppm): - ~165-175 (-COOH)- ~110-160 (Ar-C, Furan-C)- ~14 (-CH₃) | The carbonyl carbon is significantly deshielded. A total of 12 distinct signals would be expected due to the lack of symmetry. Aromatic and furan carbons resonate in a broad, overlapping region[6]. |
| IR Spectroscopy | Predicted Key Peaks (cm⁻¹): - 2500-3300 (broad, O-H stretch)- ~1700 (strong, C=O stretch)- ~1600, ~1450 (C=C stretches, aromatic/furan)- ~1300 (C-O stretch) | The very broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid dimer[7][8][9]. The C=O stretch is a strong, sharp signal typical for an aromatic acid. |
Synthesis and Mechanistic Insights
The synthesis of 2-(5-methyl-2-furyl)benzoic acid is most effectively achieved via a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by ester hydrolysis. This approach offers high yields and functional group tolerance.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between sp²-hybridized carbons, making it ideal for linking the phenyl and furan rings.[10][11][12] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Experimental Protocol:
-
Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 2-bromobenzoate (1.0 eq), 5-methyl-2-furanboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed 4:1 mixture of dioxane and water.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product, methyl 2-(5-methyl-2-furyl)benzoate, can be purified by column chromatography on silica gel.
-
Causality: The use of a palladium(0) catalyst is essential for the oxidative addition step with the aryl bromide. The base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[12] An aqueous solvent system often accelerates the reaction and aids in dissolving the base.[13]
Step 2: Saponification (Ester Hydrolysis)
The final step is the conversion of the methyl ester to the desired carboxylic acid via base-mediated hydrolysis, a process also known as saponification.[14][15]
Experimental Protocol:
-
Setup: Dissolve the purified methyl ester from Step 1 in a mixture of methanol or ethanol and a 10% aqueous sodium hydroxide (NaOH) solution.
-
Reaction: Heat the mixture to reflux for 1-3 hours until the ester starting material is fully consumed (as monitored by TLC).[16]
-
Workup: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A white precipitate of the carboxylic acid should form.[17]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Purification: The crude 2-(5-methyl-2-furyl)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/heptane) to yield the final product.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This irreversible process forms a sodium carboxylate salt, which is soluble in the aqueous medium. Subsequent acidification protonates the carboxylate to precipitate the water-insoluble free carboxylic acid.[15]
Chemical Reactivity and Derivatization Potential
The molecule possesses three primary sites for further chemical transformation, making it a versatile scaffold for building molecular complexity.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation (e.g., using HATU coupling agents[3]), or reduction to the corresponding benzyl alcohol.
-
Furan Ring: The electron-rich furan ring is susceptible to electrophilic aromatic substitution, although conditions must be carefully controlled to avoid ring-opening.
-
Furan Methyl Group: The methyl group is benzylic-like in its reactivity and can be selectively oxidized to an aldehyde or carboxylic acid, providing a new synthetic handle for further elaboration.
Protocol: Selective Oxidation of the Furan Methyl Group
The transformation of the methyl group to a formyl group opens up a pathway to a variety of heterocyclic structures, such as benzimidazoles.
Experimental Protocol:
-
Setup: To a solution of methyl 2-(5-methyl-2-furyl)benzoate (1.0 eq) in a suitable solvent like dichloromethane, add activated manganese dioxide (MnO₂, 10.0 eq).
-
Reaction: Stir the suspension vigorously at room temperature for 24 hours. The progress of the reaction should be monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts, washing the filter cake thoroughly with dichloromethane.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-(5-formyl-2-furyl)benzoate, which can often be used in subsequent steps without further purification.
-
Causality: Activated MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic alcohols and their equivalents (like the activated methyl group on the furan ring) to the corresponding aldehydes without over-oxidation or degradation of the furan ring.
Applications in Drug Discovery and Materials Science
The structural framework of 2-(5-methyl-2-furyl)benzoic acid is of significant interest to drug development professionals. Biaryl and heteroaryl-aryl scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.
-
Scaffold for Bioactive Heterocycles: The derivatized aldehyde (as prepared above) can be condensed with o-phenylenediamine to construct 2-furyl substituted benzimidazoles. This class of compounds is known for its diverse biological activities.
-
Analogue for Kinase Inhibitors: Many potent and selective kinase inhibitors incorporate substituted biaryl cores. For instance, fluorinated benzoic acid derivatives have been used to synthesize benzoxazepinones, which act as highly potent RIP1 kinase inhibitors.[3]
-
Building Block for Antiviral and Pain Therapeutics: The strategic placement of functional groups on benzoic acid derivatives has led to the development of HIV-1 integrase inhibitors[2] and selective inhibitors of adenylyl cyclase 1 (AC1) for the treatment of chronic pain.[3] The title compound serves as a rigid scaffold that can be elaborated to explore similar therapeutic targets.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-(5-methyl-2-furyl)benzoic acid. However, based on data from structurally similar compounds, it should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE).
Table 3: Anticipated GHS Hazard Classification
| Hazard Class | GHS Code | Statement | Source (Analogous Compounds) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [18][19] |
| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation/damage. | [18][19] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [18][19] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [18] |
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18]
-
P264: Wash hands and exposed skin thoroughly after handling.[18]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[18]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[18]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
Handle this compound in a chemical fume hood. In case of contact, wash affected areas immediately with plenty of water. Refer to the SDS for benzoic acid[20][21][22] and other listed analogs for more detailed safety information.
References
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Wikipedia. Suzuki reaction. Available from: [Link]
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PMC (PubMed Central). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available from: [Link]
- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
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PMC (PubMed Central). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available from: [Link]
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Scribd. Hydrolysis of Methyl Benzoate Experiment. Available from: [Link]
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Organic Syntheses. Preparation of methyl benzoate (benzoic acid methyl ester). Available from: [Link]
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ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available from: [Link]
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Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]
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SpectraBase. 2-Chloro-5-[5-[(Z)-(2-imino-4-keto-3-thiazol-2-yl-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid - 1H NMR. Available from: [Link]
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Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. Available from: [Link]
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Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Available from: [Link]
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Redox. Safety Data Sheet Benzoic acid. Available from: [Link]
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Labbox. 114161 - Benzoic acid - Safety Data Sheet. Available from: [Link]
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Proprep. Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Available from: [Link]
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ChemSynthesis. methyl 2-fluoro-5-formylbenzoate. Available from: [Link]
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PubChem. 2-Fluorobenzoic acid. Available from: [Link]
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NIST WebBook. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Available from: [Link]
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SpectraBase. 2-(4-Methylbenzyl)benzoic acid - 13C NMR. Available from: [Link]
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NextSDS. 4-FURAN-2-YL-BENZOIC ACID METHYL ESTER — Chemical Substance Information. Available from: [Link]
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